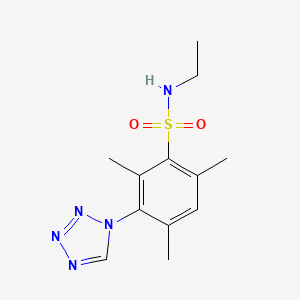
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocycles Tetrazoles are known for their diverse biological and chemical applications due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide typically involves the reaction of an appropriate sulfonamide precursor with ethylating agents and tetrazole-forming reagents. One common method involves the use of sodium azide and triethyl orthoformate in the presence of a catalyst such as zinc chloride . The reaction conditions often include moderate temperatures and the use of solvents like acetonitrile or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and microwave-assisted synthesis can enhance the production rate and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Scientific Research Applications
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking carboxylic acids.
Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or photochemical properties.
Mechanism of Action
The mechanism of action of N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide involves its interaction with biological targets through its tetrazole ring. The tetrazole ring can form stable complexes with metal ions and participate in hydrogen bonding, enhancing its binding affinity to biological receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide
- N-(3-(5-MERCAPTO-1H-TETRAZOL-1-YL)PHENYL)BENZAMIDE
Uniqueness
N-ethyl-2,4,6-trimethyl-3-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to its specific ethyl substitution, which can influence its solubility, reactivity, and biological activity compared to other tetrazole derivatives .
Properties
CAS No. |
543694-97-9 |
|---|---|
Molecular Formula |
C12H17N5O2S |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-ethyl-2,4,6-trimethyl-3-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H17N5O2S/c1-5-14-20(18,19)12-9(3)6-8(2)11(10(12)4)17-7-13-15-16-17/h6-7,14H,5H2,1-4H3 |
InChI Key |
NCKQGWXTFUEIHD-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=C(C=C(C(=C1C)N2C=NN=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)

![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)

![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)

![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)



